

# Spectroscopic data of "1-Bromo-2-(methoxymethyl)benzene" ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR)

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## Compound of Interest

Compound Name: 1-Bromo-2-(methoxymethyl)benzene

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## Spectroscopic Profile of 1-Bromo-2-(methoxymethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Bromo-2-(methoxymethyl)benzene**. This document details the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Infrared (IR) spectral data, accompanied by detailed experimental protocols for data acquisition. The information is presented to support research, development, and quality control activities involving this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy for **1-Bromo-2-(methoxymethyl)benzene**.

### Table 1: $^1\text{H}$ NMR Spectral Data ( $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.55 - 7.52	m	1H	Ar-H
7.33 - 7.29	m	1H	Ar-H
7.17 - 7.12	m	2H	Ar-H
4.63	s	2H	-CH <sub>2</sub> -
3.45	s	3H	-OCH <sub>3</sub>

Ar-H denotes aromatic protons. Multiplicity is abbreviated as s (singlet) and m (multiplet).

**Table 2: <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
138.4	Ar-C
132.8	Ar-CH
128.9	Ar-CH
128.0	Ar-CH
127.5	Ar-CH
123.0	Ar-C-Br
72.8	-CH <sub>2</sub> -
58.4	-OCH <sub>3</sub>

Ar-C denotes a quaternary aromatic carbon.

**Table 3: Infrared (IR) Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Interpretation
3064	C-H stretch (aromatic)
2924, 2854	C-H stretch (aliphatic)
1590, 1469, 1442	C=C stretch (aromatic)
1105	C-O stretch (ether)
1024	C-Br stretch
750	C-H bend (ortho-disubstituted aromatic)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard procedures for the analysis of organic compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 10-20 mg of **1-Bromo-2-(methoxymethyl)benzene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).<sup>[1]</sup> Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).<sup>[1]</sup> The solution is then transferred to a 5 mm NMR tube.<sup>[1]</sup>

2. Instrument Setup and Data Acquisition: The NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.<sup>[1][2]</sup> The instrument is locked onto the deuterium signal of the CDCl<sub>3</sub> solvent.<sup>[3]</sup> Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.<sup>[1]</sup>

- For <sup>1</sup>H NMR: A standard single-pulse experiment is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.<sup>[1]</sup>
- For <sup>13</sup>C NMR: A proton-decoupled experiment is performed to simplify the spectrum. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the <sup>13</sup>C isotope, with a relaxation delay of 2-5 seconds.<sup>[1][3]</sup>

3. Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum. [1] The chemical shifts are referenced to the internal standard (TMS).

## Infrared (IR) Spectroscopy

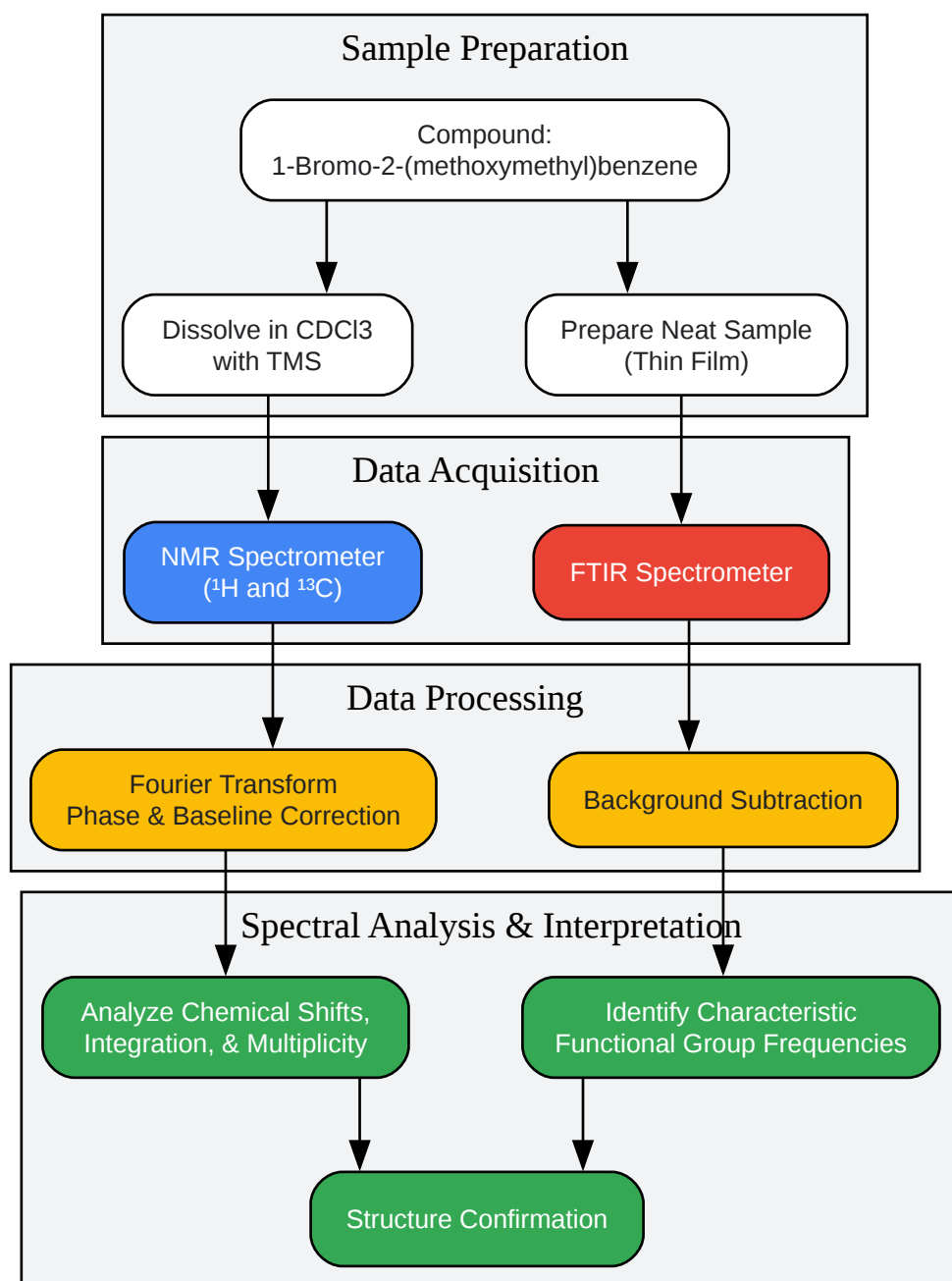
1. Sample Preparation: For a liquid sample like **1-Bromo-2-(methoxymethyl)benzene**, the spectrum can be obtained using the neat technique. A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. [4] Alternatively, for solid samples, a KBr pellet or a Nujol mull can be prepared. [4]

2. Instrument Setup and Data Acquisition: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer. [5] A background spectrum of the empty sample holder (or salt plates) is recorded first. [5] The prepared sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. [5] Spectra are typically recorded in the mid-IR range, from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . [5]

3. Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is typically done automatically by the instrument's software. [5] This process removes interfering signals from atmospheric water and carbon dioxide.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **1-Bromo-2-(methoxymethyl)benzene**.



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